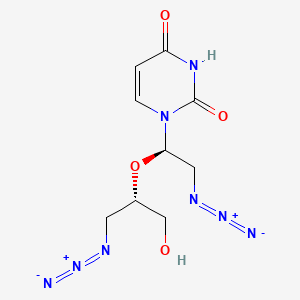
N-Methylpentadecafluorooctanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylpentadecafluorooctanamide is a fluorinated organic compound with the molecular formula C9H4F15NO. It is known for its unique chemical properties, particularly its high thermal and chemical stability, which make it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpentadecafluorooctanamide typically involves the reaction of perfluorooctanoyl fluoride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C8F15COF+CH3NH2→C8F15CONHCH3+HF
This reaction is usually performed in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a low level to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The purification of the final product is achieved through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylpentadecafluorooctanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Aplicaciones Científicas De Investigación
N-Methylpentadecafluorooctanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of high-performance materials, including fluoropolymers and surfactants
Mecanismo De Acción
The mechanism by which N-Methylpentadecafluorooctanamide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, altering their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methylperfluorooctanesulfonamide
- N-Methylperfluorooctanoic acid
- Perfluorooctanamide
Uniqueness
N-Methylpentadecafluorooctanamide is unique due to its specific combination of a methyl group and a highly fluorinated carbon chain. This structure imparts exceptional thermal and chemical stability, making it more resistant to degradation compared to similar compounds. Additionally, its specific reactivity profile allows for unique applications in various fields .
Propiedades
Número CAS |
89685-56-3 |
|---|---|
Fórmula molecular |
C9H4F15NO |
Peso molecular |
427.11 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-methyloctanamide |
InChI |
InChI=1S/C9H4F15NO/c1-25-2(26)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3,(H,25,26) |
Clave InChI |
CERVYTOBGGCMJN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


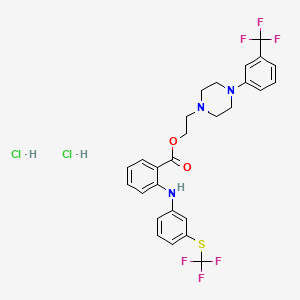

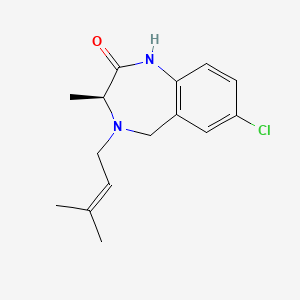


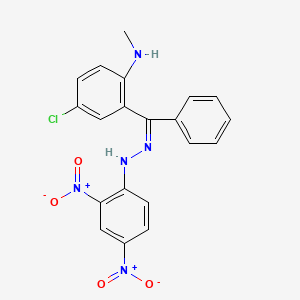
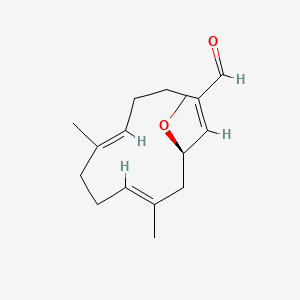
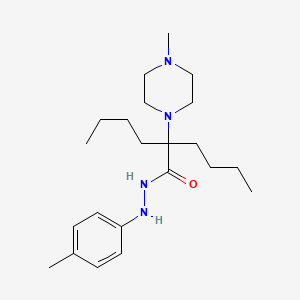
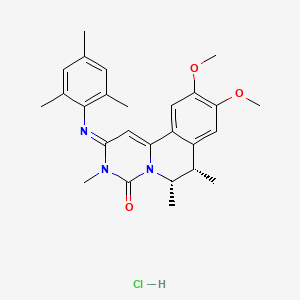

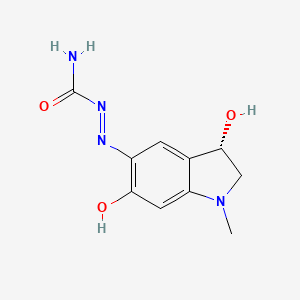
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)

